4-{2-[(anilinocarbonothioyl)amino]ethyl}benzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the reaction of suitable aniline derivatives with chlorosulfonic acid or its derivatives. For example, the synthesis of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide, a related compound, was accomplished through the slow evaporation solution growth technique, demonstrating the versatility of sulfonamide synthesis methods (Ümit Ceylan et al., 2015). Another example includes the synthesis of 4-Amino-N-(2-hydroxy-4- pentadecylbenzylidene)benzenesulfonamide through the reaction of 2-hydroxy-4-pentadecylbenzaldehyde with 4-aminobenzenesulfonamide, highlighting the variety of substituents that can be introduced into the sulfonamide structure (G. Naganagowda & A. Petsom, 2011).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is characterized using various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction. For instance, the aforementioned 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide compound was extensively characterized, providing detailed insights into its molecular structure and confirming its composition through X-ray crystallography (Ümit Ceylan et al., 2015).
Chemical Reactions and Properties
Sulfonamide compounds are known for their reactivity and ability to undergo various chemical transformations. The introduction of triazole moieties into benzenesulfonamide structures has been explored, leading to compounds with significant biological activity. These modifications can alter the properties of the sulfonamide, making it a versatile scaffold for further chemical modifications (A. Nocentini et al., 2016).
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. The detailed crystallographic analysis provides insights into the compound's stability, packing, and potential intermolecular interactions. For example, the synthesis and crystal structure of sterically hindered dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride highlight the importance of molecular structure in determining physical properties (L. Rublova et al., 2017).
Chemical Properties Analysis
The chemical properties of sulfonamide derivatives, including reactivity, stability, and interaction with biological targets, are of significant interest. The incorporation of substituents can dramatically influence these properties, enabling the design of compounds with desired biological activities. Investigations into the synthesis, antitumor evaluation, and molecular modeling of novel benzenesulfonamide derivatives have contributed to our understanding of the relationship between structure and activity (Łukasz Tomorowicz et al., 2020).
properties
IUPAC Name |
1-phenyl-3-[2-(4-sulfamoylphenyl)ethyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S2/c16-22(19,20)14-8-6-12(7-9-14)10-11-17-15(21)18-13-4-2-1-3-5-13/h1-9H,10-11H2,(H2,16,19,20)(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWRADOKRZQCAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353659 |
Source
|
Record name | 1-phenyl-3-[2-(4-sulfamoylphenyl)ethyl]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
10079-93-3 |
Source
|
Record name | 1-phenyl-3-[2-(4-sulfamoylphenyl)ethyl]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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